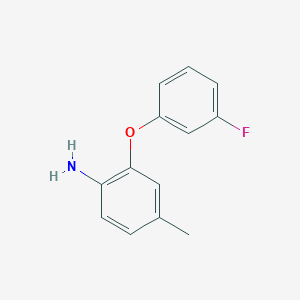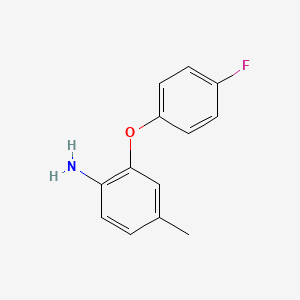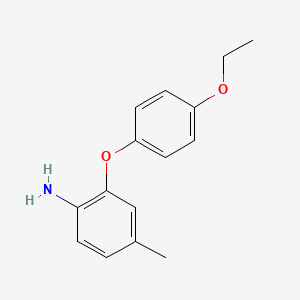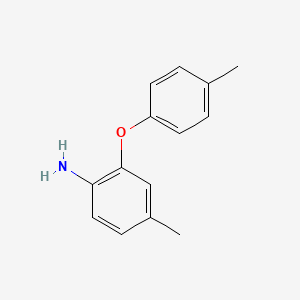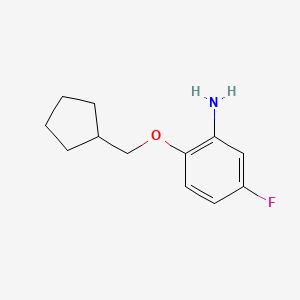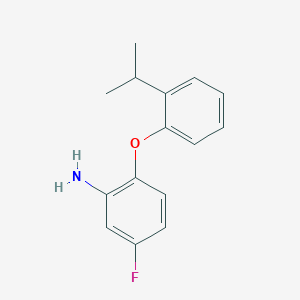
3-Chloro-4-(2-chloro-5-methylphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline is a chlorinated aniline derivative with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of chlorinated aniline derivatives.
Synthesis Analysis
The synthesis of related chlorinated aniline derivatives often involves multi-step reactions starting from substituted benzenes or anilines. For instance, the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was achieved through a condensation reaction between 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by a reduction step, yielding an 82% overall yield . Similarly, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was synthesized from 3,4-dichloronitrobenzene via high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, with a 72% yield . These methods highlight the importance of careful selection of starting materials and reaction conditions to achieve high yields and purity in the synthesis of chlorinated aniline derivatives.
Molecular Structure Analysis
The molecular structure of chlorinated aniline derivatives can be complex, with potential for the formation of heterocyclic rings and various substituents affecting the overall geometry. For example, the reaction of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline with phosphorus oxychloride led to the formation of a heterocyclic product with a non-planar ring structure, as confirmed by crystal structure determination . This suggests that the molecular structure of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline could also exhibit non-planarity and potentially form heterocyclic structures depending on the reaction conditions.
Chemical Reactions Analysis
Chlorinated aniline derivatives can participate in various chemical reactions, including cyclocondensation and the formation of Schiff bases. The synthesis of 2,3-disubstituted indoles from anilines and vicinal diols via iridium- and ruthenium-catalyzed reactions demonstrates the reactivity of anilines in forming heterocyclic compounds . Additionally, the formation of Schiff bases from para-substituted anilines shows the versatility of anilines in condensation reactions . These reactions are relevant for understanding the chemical behavior of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline in various synthetic contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aniline derivatives can be characterized using techniques such as TLC, melting point determination, and NMR spectroscopy . The presence of chloro and other substituents can influence properties like melting point and solubility, which are important for the practical application of these compounds. Spectroscopic studies, including IR and NMR, provide detailed information about the molecular structure and the nature of bonding within the compounds . These analytical methods are essential for confirming the identity and purity of synthesized chlorinated aniline derivatives, including 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline.
科学的研究の応用
Synthesis Methods
Synthesis Processes
Various synthesis methods have been developed for derivatives of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline, demonstrating high yields and environmental friendliness (Wen Zi-qiang, 2007); (Zhang Qingwen, 2011).
Use in Insecticide Synthesis
The compound has been used in the synthesis of the insecticide Novaluron, showcasing its application in agricultural chemistry (Wen Zi-qiang, 2008).
Environmental Applications
Toxicity and Adsorption
Chloro derivatives of aniline, including compounds similar to 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline, have been studied for their toxicity and adsorption properties, important in environmental remediation (P. Słomkiewicz et al., 2017).
Catalytic Oxidation
The compound has applications in catalytic processes, particularly in the removal of toxic compounds from wastewater, showcasing its environmental significance (Shengxiao Zhang et al., 2009).
Material Science and Chemistry
Spectral Analysis and Molecular Structure
The molecular structure and vibrational frequencies of similar chloro-methyl aniline compounds have been studied, which is crucial in understanding the chemical properties of such compounds (M. Kurt et al., 2004).
Application in Schiff Bases Synthesis
These compounds have been used to synthesize Schiff bases with potential antimicrobial properties, indicating their role in medicinal chemistry (Shriram H. Bairagi et al., 2009).
Corrosion Inhibition
Studies have been conducted on thiadiazolines derivatives of similar compounds for their potential as corrosion inhibitors, which is important in industrial applications (P. Udhayakala et al., 2013).
作用機序
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes in the cell, altering their function .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. These may include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action depends on the specific target and the environmental conditions.
Biochemical Pathways
Compounds of similar structure have been known to influence various biochemical pathways, including those involved in cell signaling and metabolism .
Result of Action
Based on its chemical structure and potential interactions, it could potentially alter cellular functions and processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline. For instance, certain conditions might enhance or inhibit its interactions with target molecules .
特性
IUPAC Name |
3-chloro-4-(2-chloro-5-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-2-4-10(14)13(6-8)17-12-5-3-9(16)7-11(12)15/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCOEPVEHSEHLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-chloro-5-methylphenoxy)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

